Fluorosulfonyl isocyanate

Catalog No.
S3255703
CAS No.
1495-51-8
M.F
CFNO3S
M. Wt
125.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosulfonyl isocyanate

CAS Number

1495-51-8

Product Name

Fluorosulfonyl isocyanate

IUPAC Name

N-(oxomethylidene)sulfamoyl fluoride

Molecular Formula

CFNO3S

Molecular Weight

125.07

InChI

InChI=1S/CFNO3S/c2-7(5,6)3-1-4

InChI Key

RQIMPDXRFCFBGC-UHFFFAOYSA-N

SMILES

C(=NS(=O)(=O)F)=O

solubility

not available

Fluorosulfonyl isocyanate (FSI, CAS 1495-51-8) is a highly reactive, bis-electrophilic building block featuring an isocyanate group and a fluorosulfonyl group [1]. It is primarily utilized as a central hub in sulfur(VI) fluoride exchange (SuFEx) click chemistry and as a functional solid electrolyte interphase (SEI) additive in lithium-ion batteries [2]. As a colorless, volatile liquid, FSI enables the precise introduction of fluorosulfonyl or sulfamoyl groups into complex organic molecules [1]. Its core procurement value lies in its dual reactivity profile: the isocyanate moiety undergoes rapid, quantitative fusion with nucleophiles, while the sterically protected fluorosulfonyl group remains intact for subsequent orthogonal transformations or to provide critical electrochemical stability in advanced energy materials[REFS-1, REFS-2].

Attempting to substitute FSI with its cheaper, more ubiquitous analog, chlorosulfonyl isocyanate (CSI), fundamentally compromises downstream stability and reaction orthogonality . While CSI reacts similarly at the isocyanate site, the resulting chlorosulfonyl group is highly labile, moisture-sensitive, and prone to premature hydrolysis or uncontrolled side reactions during multi-step syntheses . In contrast, the S-F bond in FSI is significantly stronger, allowing intermediate fluorosulfuryl carbamates or sulfamoyl fluorides to be isolated, stored, and subjected to further SuFEx ligation under strictly controlled catalytic conditions [1]. Furthermore, in battery applications, CSI cannot substitute for FSI because the fluorine atom is strictly required to form the critical lithium fluoride (LiF)-rich SEI layer that enables low interfacial resistance and fast-charging capabilities[2].

Orthogonal Bis-Electrophilic Reactivity for Stepwise SuFEx Ligation

FSI acts as an optimal bis-electrophilic linker because the isocyanate group reacts orders of magnitude faster than the fluorosulfonyl group [1]. When reacted with alcohols or phenols, FSI yields fluorosulfuryl carbamates in nearly quantitative yields (>95%), with the S(VI)-F bond remaining completely intact for subsequent steps[1]. If chlorosulfonyl isocyanate (CSI) is used, the resulting chlorosulfuryl intermediates are highly susceptible to rapid hydrolysis and uncontrolled nucleophilic attack, making stepwise, bench-stable modular synthesis nearly impossible. The S-F bond in FSI-derived intermediates requires specific SuFEx activation to react with amines in the second step, providing absolute control over the ligation sequence [1].

Evidence DimensionIntermediate bench stability and stepwise reaction control
Target Compound DataFSI yields bench-stable fluorosulfuryl carbamates (S-F bond intact) for controlled step-2 SuFEx.
Comparator Or BaselineCSI yields highly labile chlorosulfuryl intermediates that readily hydrolyze or over-react.
Quantified DifferenceFSI enables 100% orthogonal stepwise ligation; CSI fails to provide isolable stepwise intermediates under ambient aqueous-tolerant conditions.
ConditionsAmbient temperature reaction with alcohols/phenols followed by amine ligation.

Procurement of FSI is mandatory for researchers building complex modular libraries via SuFEx, as CSI cannot support controlled, stepwise double-ligation.

Superior Solid Electrolyte Interphase (SEI) Formation in Li-Ion Batteries

Fluorosulfonyl isocyanate is a highly effective SEI film-forming additive for graphite anodes [1]. Electrochemical evaluations demonstrate that FSI possesses a high reduction potential (>2.8 V vs. Li+/Li), meaning it reduces prior to standard carbonate-based solvents [1]. The incorporation of just 2 wt% FSI into the baseline electrolyte (e.g., LP30) generates a thick, protective, inorganic LiF-rich inner layer that suppresses the continuous growth of a resistive outer organic layer [1]. This dramatically decreases the resistance of the graphite/electrolyte interface compared to the baseline electrolyte, allowing cells containing FSI to exhibit vastly superior rate performance and capacity retention at both room temperature and low temperatures (down to -20 °C) [1].

Evidence DimensionElectrolyte reduction potential and SEI resistance
Target Compound DataFSI reduces at >2.8 V vs. Li+/Li, forming a low-resistance LiF-rich SEI.
Comparator Or BaselineBaseline carbonate electrolyte (LP30) reduces at lower potentials, forming a highly resistive organic SEI.
Quantified Difference2 wt% FSI addition significantly lowers interfacial resistance and enables fast charging at low temperatures (-20 °C) compared to the 0% FSI baseline.
ConditionsLi/graphite cells, 2 wt% FSI in LP30 electrolyte, evaluated at 20 °C, 0 °C, and -20 °C.

Battery engineers must select FSI over non-fluorinated isocyanates to engineer low-resistance, fast-charging SEI layers for extreme-temperature battery operation.

Covalent Integration into Solid Polymer Electrolytes (SPEs)

FSI is utilized to synthesize advanced solid polymer electrolytes (SPEs) by grafting fluorosulfonyl groups directly onto polymer backbones, such as oleic acid or cellulose derivatives [1]. For example, reacting lithiated ethylcellulose with FSI yields Li(FSI-ethylcellulose), which forms a single-ion conducting SPE when blended with PEO [2]. Similarly, FSI-modified oleic acid electrolytes demonstrate enhanced charge delocalization due to the fluorosulfonyl imide-based anions, facilitating superior lithium-ion transport [1]. These FSI-modified electrolytes achieve high ionic conductivities (e.g., >1.0 × 10^-4 S cm^-1 at 30 °C) and enhanced oxidative stability (over 4.8 V vs. Li/Li+) compared to unmodified polymer baselines [1].

Evidence DimensionIonic conductivity and oxidative stability in SPEs
Target Compound DataFSI-grafted polymers achieve >1.0 × 10^-4 S cm^-1 (30 °C) and >4.8 V oxidative stability.
Comparator Or BaselineUnmodified polymer matrices (e.g., epoxidized soybean oil or standard PEO).
Quantified DifferenceFSI modification increases ionic conductivity by nearly an order of magnitude and extends the anodic stability window beyond 4.8 V.
ConditionsSolid polymer electrolyte membranes evaluated at 30–80 °C.

Procuring FSI allows materials scientists to covalently anchor robust, highly delocalized fluorosulfonyl anions directly to polymer backbones, a requirement for next-generation safe solid-state batteries.

Enhanced Regioselectivity in Photocatalytic Azetidine Synthesis

In the synthesis of azetidines via visible-light-activated [2+2] cycloaddition, the choice of the sulfonyl group on the imine precursor is critical . Imines derived from FSI (yielding -SO2F substituted imines) demonstrate exceptional regioselectivity and yield compared to -SO2CF3 analogs . Computational and experimental studies confirm that the -SO2F substituent raises the S-N σ* orbital energy, preventing unwanted fragmentation, and localizes the LSOMO on the nitrogen . This results in the formation of azetidines as single regioisomers in 94% yield, significantly outperforming the -SO2CF3 imine (54% yield) . Furthermore, the resulting sulfamoyl fluoride azetidines are perfectly primed for subsequent SuFEx click functionalization.

Evidence DimensionRegioselective yield of azetidines via photocatalysis
Target Compound DataFSI-derived imines (-SO2F) yield 94% of the target azetidine as a single regioisomer.
Comparator Or BaselineTriflyl-derived imines (-SO2CF3) yield only 54%.
Quantified Difference40% absolute increase in yield and complete suppression of fragmentation pathways.
ConditionsVisible-light photocatalysis using 2-isopropylthioxanthone (ITX) and 3-methylenepentane.

For library generation in drug discovery, FSI is the superior precursor for synthesizing reactive imines, maximizing yield and enabling downstream SuFEx derivatization.

Modular Drug Discovery via SuFEx Click Chemistry

FSI is the premier bis-electrophilic hub for linking alcohol and amine modules[1]. It is the exact right choice for combinatorial library synthesis where orthogonal, stepwise reactivity is required without the moisture-sensitivity and over-reactivity of chlorosulfonyl isocyanate [1].

High-Performance Lithium-Ion Battery Electrolytes

FSI is highly recommended as an SEI-forming additive (at ~2 wt%) in carbonate-based electrolytes [2]. It is ideal for battery formulations targeting fast-charging capabilities and extreme low-temperature operation (-20 °C) due to its ability to form a low-resistance, LiF-rich interphase [2].

Solid-State Polymer Electrolyte Manufacturing

FSI is the preferred reagent for grafting highly delocalized fluorosulfonyl anions onto polymer backbones (like cellulose or oleic acid) [3]. This application is critical for developing single-ion conducting solid polymer electrolytes with high oxidative stability (>4.8 V) for high-voltage lithium metal batteries [3].

Synthesis of Bioactive Sulfamoyl Ureas and Azetidines

FSI is utilized to synthesize bench-stable intermediates (like hexafluoroisopropyl N-fluorosulfonyl carbamate) and -SO2F imines . It is the optimal precursor for agricultural and pharmaceutical chemists aiming to produce sulfamoyl urea herbicides or azetidine-based covalent probes with high regioselectivity and yield.

XLogP3

1.3

Dates

Last modified: 04-14-2024

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